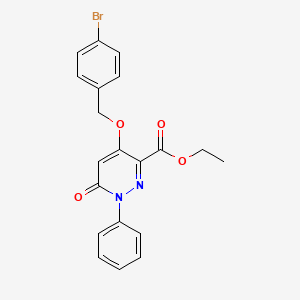
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O4 and its molecular weight is 429.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 886952-46-1, is a complex organic compound notable for its potential biological activities. The molecular formula is C20H17BrN2O4 and it has a molecular weight of approximately 429.3 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its structural features that suggest bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the compound may exert effects by modulating key signaling pathways, which can lead to therapeutic outcomes in various disease models.
Research Findings
Recent studies have highlighted several promising biological activities:
-
Cyclooxygenase Inhibition :
- A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, demonstrated significant selective inhibitory activity against COX-2 with an IC50 value of 6 µM. This suggests that compounds with similar structural motifs could also exhibit anti-inflammatory properties through COX inhibition .
- Antioxidant Activity :
- Potential Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| COX Inhibition | Selective COX-2 inhibitor (IC50 = 6 µM) | |
| Antioxidant | Exhibits antioxidant properties | |
| Anticancer Potential | Similarity to known anticancer agents |
Case Study: COX Inhibition
A study comparing the newly synthesized compound with traditional COX inhibitors like Indomethacin revealed that the new compound exhibited a higher selectivity for COX-2 over COX-1, indicating potential as a safer anti-inflammatory agent with fewer side effects associated with traditional NSAIDs.
Pharmacokinetic Properties
The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption characteristics. This makes it a suitable candidate for further development in drug discovery efforts aimed at creating new anti-inflammatory or anticancer therapies .
Propiedades
IUPAC Name |
ethyl 4-[(4-bromophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGBDYWOGWKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













